molecular formula C13H15NO3S B12201008 N-(2-hydroxypropyl)naphthalene-2-sulfonamide

N-(2-hydroxypropyl)naphthalene-2-sulfonamide

Cat. No.: B12201008
M. Wt: 265.33 g/mol
InChI Key: HZVXIOZTMHQDQI-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a sulfonamide group and a 2-hydroxypropyl moiety. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties .

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

N-(2-hydroxypropyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C13H15NO3S/c1-10(15)9-14-18(16,17)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,14-15H,9H2,1H3

InChI Key

HZVXIOZTMHQDQI-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxypropyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid.

    Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).

Major Products Formed:

    Oxidation: Formation of naphthalene-2-sulfonic acid derivatives.

    Reduction: Formation of naphthalene-2-sulfonic acid.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(2-hydroxypropyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-hydroxypropylamine in an organic solvent like dichloromethane or chloroform. The reaction is facilitated by a base such as triethylamine to neutralize hydrochloric acid formed during the process.

Biological Activities

This compound exhibits several biological activities that make it a candidate for pharmaceutical applications.

Antibacterial Activity

Research indicates that this compound may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism positions it as a potential broad-spectrum antibacterial agent. The following table summarizes its activity compared to known sulfonamides:

CompoundK_i (µM)Activity
This compoundTBDInhibitor of dihydropteroate synthase
Sulfanilamide0.5Broad-spectrum antibacterial
Trimethoprim0.03Synergistic with sulfonamides

Antifungal Properties

In addition to antibacterial effects, preliminary studies suggest antifungal properties, indicating potential for developing new antimicrobial agents targeting fungal infections.

Anti-inflammatory Effects

Ongoing research is investigating the anti-inflammatory potential of this compound, particularly in conditions such as arthritis and other inflammatory diseases.

Cancer Therapy Potential

There is growing interest in exploring the role of this compound in cancer therapy due to its ability to modulate cellular pathways involved in tumorigenesis.

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth compared to control groups, supporting its use as a potential antimicrobial agent.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound in animal models of arthritis. The findings suggested a reduction in inflammatory markers and improved joint function, highlighting its therapeutic promise.
  • Cancer Cell Line Studies : In vitro studies assessed the impact of this compound on cancer cell lines. Results showed that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect beneficial for cancer treatment strategies.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthetase. This inhibition can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication, leading to its potential antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) PK1 (N-(2-hydroxypropyl)methacrylamide copolymer-doxorubicin)
  • Structure : Polymer-drug conjugate with a hydroxypropylmethacrylamide backbone and doxorubicin linked via a peptidyl spacer .
  • Key Properties :
    • High molecular weight (~20,000 Da) enables tumor accumulation via the Enhanced Permeability and Retention (EPR) effect .
    • Prolonged plasma elimination half-life (93 hours) compared to free doxorubicin (2–3 hours).
    • Reduced cardiotoxicity despite cumulative doses up to 1,680 mg/m² .
  • Contrast with Target Compound: N-(2-hydroxypropyl)naphthalene-2-sulfonamide is a small molecule (~300 Da), lacking polymer conjugation. Its smaller size limits EPR-driven tumor accumulation but may enhance tissue penetration. No direct evidence of antitumor activity for the target compound, though sulfonamide derivatives often exhibit enzyme inhibition (e.g., carbonic anhydrase) .
(b) Smancs (Styrene-maleic acid-conjugated neocarzinostatin)
  • Structure : Polymer-protein conjugate with a molecular weight >12,000 Da .
  • Key Properties :
    • Demonstrated tumor-selective accumulation via EPR, achieving tumor-to-blood concentration ratios >4.
    • Sustained retention in tumors due to impaired lymphatic drainage .
  • Contrast with Target Compound: Unlike smancs, the hydroxypropyl-naphthalene sulfonamide lacks a macromolecular backbone, precluding passive targeting. Potential for active targeting if functionalized with ligands (e.g., folate), though this is speculative without direct data.
(c) Compound 2g (N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide)
  • Structure : A sulfonamide with a naphthalene group and a bulky tetramethylpiperidinyloxy side chain .
  • Key Properties :
    • Synthesized via radical polymerization (GP1), yielding 43% after purification.
    • Low solubility due to hydrophobic substituents (pentane/diethyl ether required for chromatography) .
  • Contrast with Target Compound: The hydroxypropyl group in this compound likely improves solubility compared to 2g’s non-polar side chains. Both compounds share a naphthalene-sulfonamide core, but 2g’s radical-stabilizing groups suggest applications in polymer chemistry, unlike the target compound.

Pharmacokinetic and Toxicity Profiles

Compound Molecular Weight (Da) Solubility Plasma Half-Life Tumor Accumulation Mechanism Toxicity Profile
This compound ~300 Moderate (polar hydroxypropyl) Not reported Passive diffusion (speculative) Likely low (sulfonamide class)
PK1 ~20,000 High (polymer) 93 h (elimination) EPR effect Reduced cardiotoxicity
Smancs >12,000 High (protein) Days (retention) EPR effect Lower systemic toxicity
Compound 2g ~600 Low Not reported Not applicable Not reported

Biological Activity

N-(2-hydroxypropyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a hydroxypropyl group and a sulfonamide moiety. The sulfonamide group is known for its role in inhibiting bacterial growth by targeting the enzyme dihydropteroate synthase, crucial in folate synthesis.

Antibacterial Activity

Sulfonamides, including this compound, exhibit significant antibacterial properties. The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folate synthesis.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Salmonella typhimurium12 µg/mL

The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, with MIC values indicating strong potential for therapeutic applications in treating bacterial infections.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MDA-MB-231 (Breast)20Induction of apoptosis
HCT116 (Colon)25Cell cycle arrest
A549 (Lung)30Inhibition of proliferation

The studies suggest that the compound's anticancer activity may be linked to its ability to induce apoptosis and arrest the cell cycle, making it a candidate for further development in cancer therapy.

Other Biological Activities

In addition to antibacterial and anticancer effects, this compound has been reported to possess anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study conducted on various sulfonamide derivatives, including this compound, demonstrated superior antibacterial activity compared to traditional antibiotics like penicillin. The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains of bacteria .
  • Anticancer Research : In vitro studies using MDA-MB-231 breast cancer cells revealed that this compound significantly reduced cell viability through apoptosis induction. Flow cytometry analyses confirmed increased annexin V staining, indicating early apoptotic changes .
  • Mechanistic Insights : Computational docking studies suggest that the sulfonamide moiety interacts with key amino acids in target enzymes, providing insights into its mechanism of action against both bacterial and cancerous cells .

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